4'-Formyl[1,1'-biphenyl]-4-sulfonic acid

Catalog No.
S14322213
CAS No.
765217-66-1
M.F
C13H10O4S
M. Wt
262.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Formyl[1,1'-biphenyl]-4-sulfonic acid

CAS Number

765217-66-1

Product Name

4'-Formyl[1,1'-biphenyl]-4-sulfonic acid

IUPAC Name

4-(4-formylphenyl)benzenesulfonic acid

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

InChI

InChI=1S/C13H10O4S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-9H,(H,15,16,17)

InChI Key

POFNZJXEGAXYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)S(=O)(=O)O

4'-Formyl[1,1'-biphenyl]-4-sulfonic acid is an organic compound characterized by the presence of both a formyl group and a sulfonic acid group attached to a biphenyl structure. Its molecular formula is C13H10O4S, with a molecular weight of 262.28 g/mol. The compound is notable for its dual functionality, which allows it to engage in various

  • Oxidation: The aldehyde group can be oxidized to form 4-carboxy-4-biphenylsulfonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can also be reduced to a primary alcohol, yielding 4-(4-hydroxyphenyl)benzenesulfonic acid through reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the aromatic rings under acidic or basic conditions .

Research into the biological activity of 4'-formyl[1,1'-biphenyl]-4-sulfonic acid indicates potential applications in medicinal chemistry. The compound has been explored for its ability to interact with biological molecules, making it a candidate for drug development. Its sulfonic acid group may enhance solubility and bioavailability, while the formyl group could facilitate interactions with enzymes or receptors involved in various metabolic pathways .

The synthesis of 4'-formyl[1,1'-biphenyl]-4-sulfonic acid typically involves two main steps:

  • Sulfonation: Biphenyl is sulfonated using chlorosulfonic acid in a suitable solvent like nitrobenzene. This reaction is conducted under controlled temperatures to ensure the formation of the sulfonic acid group.
  • Formylation: Following sulfonation, the resulting sulfonated biphenyl compound undergoes formylation, often using formic acid or other formylating agents under acidic conditions .

Industrial production methods mirror these laboratory techniques but are optimized for larger-scale synthesis, ensuring high purity and yield through controlled reaction parameters.

The unique properties of 4'-formyl[1,1'-biphenyl]-4-sulfonic acid lend it to various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is utilized in enzyme-catalyzed reaction studies and as a probe for investigating biological pathways.
  • Dye and Pigment Production: Its chemical structure makes it suitable for use in the manufacturing of dyes and specialty chemicals.
  • Pharmaceutical Development: Investigated as a potential precursor for therapeutic compounds due to its reactivity with biological targets .

Studies on the interactions of 4'-formyl[1,1'-biphenyl]-4-sulfonic acid focus on its ability to form complexes with various biomolecules. The aldehyde group can react with amines to form Schiff bases, while the sulfonic acid can participate in ionic interactions with positively charged species. These interactions are crucial for understanding the compound's mechanism of action in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with 4'-formyl[1,1'-biphenyl]-4-sulfonic acid:

  • 4-Biphenylcarboxaldehyde: Lacks the sulfonic acid group, making it less reactive in certain contexts.
  • 4-Biphenylsulfonic Acid: Contains a sulfonic acid but does not possess an aldehyde functionality.
  • Biphenyldisulfonic Acid: A more complex structure with two sulfonic groups but lacking an aldehyde group.

Uniqueness

The uniqueness of 4'-formyl[1,1'-biphenyl]-4-sulfonic acid lies in its combination of both an aldehyde and a sulfonic acid group within the biphenyl framework. This dual functionality allows it to participate in a broader range of

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.02997997 g/mol

Monoisotopic Mass

262.02997997 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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